

Synthesis of Organoiodine Derivatives with Titanium(IV) Iodide: Application Notes and Protocols

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Compound of Interest						
Compound Name:	Titanium(IV) iodide					
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This document provides detailed application notes and experimental protocols for the synthesis of organoiodine derivatives utilizing **Titanium(IV)** iodide (Til₄). Organoiodine compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions, due to the high reactivity of the carbon-iodine bond. **Titanium(IV)** iodide serves as a powerful Lewis acid and an effective iodine source for various transformations, including the stereoselective synthesis of complex molecules.

Introduction

Titanium(IV) iodide is a versatile reagent in organic synthesis, enabling a range of transformations for the preparation of organoiodine compounds.[1] Its utility stems from its strong Lewis acidity and its ability to deliver iodine to unsaturated systems. This document focuses on a key application: the Prins-type cyclization of homoallylic alcohols with epoxides to generate substituted 4-iodotetrahydropyrans. These cyclic ethers are important structural motifs found in numerous natural products and pharmacologically active molecules.

Data Presentation

The following table summarizes the quantitative data for the **Titanium(IV) iodide** mediated synthesis of various 4-iodotetrahydropyran derivatives. The reaction demonstrates good to







excellent yields across a range of substituted epoxides and homoallylic alcohols.

Table 1: Synthesis of 4-Iodotetrahydropyran Derivatives via Til₄-Mediated Prins-Type Cyclization[2][3]



Entry	Epoxide (R¹)	Homoallylic Alcohol (R²)	Product	Yield (%)
1	Phenyl	Н	cis-4-lodo-2- phenyltetrahydro pyran	95
2	4-Chlorophenyl	Н	cis-2-(4- Chlorophenyl)-4- iodotetrahydropy ran	92
3	4-Bromophenyl	Н	cis-2-(4- Bromophenyl)-4- iodotetrahydropy ran	94
4	4-Methylphenyl	Н	cis-4-lodo-2-(p- tolyl)tetrahydropy ran	90
5	4-Methoxyphenyl	Н	cis-4-lodo-2-(4- methoxyphenyl)t etrahydropyran	88
6	Phenyl	Methyl	cis-4-lodo-6- methyl-2- phenyltetrahydro pyran	85
7	Phenyl	Ethyl	cis-6-Ethyl-4- iodo-2- phenyltetrahydro pyran	82
8	Phenyl	Phenyl	cis-4-lodo-2,6- diphenyltetrahydr opyran	80

Experimental Protocols



General Protocol for the Til₄-Mediated Prins-Type Cyclization of Homoallylic Alcohols and Epoxides

This protocol describes a general method for the synthesis of 4-iodotetrahydropyran derivatives from homoallylic alcohols and epoxides, using **Titanium(IV)** iodide as a mediator.[2][3]

Materials:

- Titanium(IV) iodide (Til4)
- Anhydrous Dichloromethane (DCM)
- Substituted Epoxide
- Substituted Homoallylic Alcohol
- Saturated aqueous solution of Sodium thiosulfate (Na₂S₂O₃)
- Saturated aqueous solution of Sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

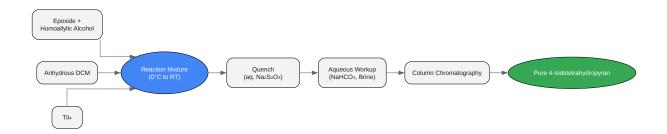
- To a stirred solution of the epoxide (1.0 mmol) and the homoallylic alcohol (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add Titanium(IV) iodide (1.2 mmol) portion-wise over 5 minutes.
- Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-3 hours) until the starting materials are consumed.



- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (10 mL) at 0 °C to reduce excess iodine.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
- Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-iodotetrahydropyran derivative.
- Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 4-iodotetrahydropyran derivatives using **Titanium(IV) iodide**.





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Caption: General workflow for the Til4-mediated synthesis.

Proposed Reaction Mechanism

The proposed mechanism for the Til4-mediated Prins-type cyclization is depicted below. The reaction is initiated by the Lewis acidic Til4 activating the epoxide, followed by intramolecular cyclization and iodide transfer.



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Caption: Proposed mechanism for the Prins-type cyclization.

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